S-Pyrimidin-2-yl-L-cysteine
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Overview
Description
®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid is a chiral amino acid derivative featuring a pyrimidine ring attached to a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine-2-thiol and ®-2-amino-3-chloropropanoic acid.
Thioether Formation: The key step involves the nucleophilic substitution reaction where pyrimidine-2-thiol reacts with ®-2-amino-3-chloropropanoic acid under basic conditions to form the thioether linkage.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for ®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the pyrimidine ring or the thioether linkage.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
2-Amino-3-(pyridin-2-ylthio)propanoic acid: A structurally related compound with a pyridine ring instead of a pyrimidine ring.
2-Amino-3-(thiazol-2-ylthio)propanoic acid: Another analog with a thiazole ring.
Uniqueness
®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid is unique due to its chiral center and the presence of a pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
35608-73-2 |
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Molecular Formula |
C7H9N3O2S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
(2R)-2-amino-3-pyrimidin-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2S/c8-5(6(11)12)4-13-7-9-2-1-3-10-7/h1-3,5H,4,8H2,(H,11,12)/t5-/m0/s1 |
InChI Key |
CEGLUDZUJKVCPS-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)SC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CN=C(N=C1)SCC(C(=O)O)N |
Origin of Product |
United States |
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